(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Descripción
Propiedades
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMPUDECUYNY-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester, often referred to as a peptide mimic, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This compound is characterized by its structural complexity, featuring a pyrrolidine ring and an amino acid derivative, which may contribute to its interactions within biological systems.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Pyrrolidine ring
- Functional Groups : Benzyl ester, amino acid moiety
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been studied for its role as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective capabilities, possibly through modulation of neurotransmitter systems.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes is critical for its biological activity. For instance, it has shown promise in inhibiting kinases associated with cancer progression. A study highlighted that derivatives of similar structures demonstrated significant inhibition at low nanomolar concentrations, suggesting a potent interaction with the target enzyme .
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| (R)-3-BE | CSNK2A | 20 | High |
| Silmitasertib | CSNK2A | 200 | Moderate |
Anticancer Properties
The anticancer potential of (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells via the activation of caspase pathways .
Case Study: In Vitro Analysis
In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 45 |
| HeLa (Cervical) | 5 | 30 |
| A549 (Lung) | 20 | 25 |
Neuroprotective Effects
Recent research has indicated that (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester may exhibit neuroprotective effects through modulation of glutamate receptors and inhibition of apoptotic pathways in neuronal cells. This could have implications for the treatment of neurodegenerative diseases.
The proposed mechanism involves:
- Modulation of neurotransmitter release.
- Inhibition of excitotoxicity mediated by glutamate.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antiviral Activity
One of the notable applications of this compound is as an inhibitor of the NS3 serine protease of the hepatitis C virus (HCV). This protease is crucial for viral replication, and compounds that inhibit its activity can serve as potential antiviral agents. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against HCV NS3 protease, making them candidates for antiviral drug development .
1.2 Anticancer Research
The compound has also been investigated for its anticancer properties. It has been found to affect various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that related compounds with similar structures exhibited cytotoxic effects on human liver carcinoma cells (HepG-2), suggesting that (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester could be further explored for its anticancer potential .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of histone deacetylases, which play a role in gene regulation and are implicated in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory potency against these enzymes .
2.2 Neuroprotective Effects
Research indicates that similar pyrrolidine derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their protective effects .
Material Science Applications
3.1 Synthesis of Novel Polymers
The unique structure of (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester allows it to act as a monomer in the synthesis of polymers with specific functional properties. These polymers can be utilized in drug delivery systems or as scaffolds in tissue engineering due to their biocompatibility and ability to form hydrogels .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Development
A series of experiments were conducted to assess the efficacy of (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester against HCV NS3 protease. The results indicated a dose-dependent inhibition with IC50 values comparable to existing antiviral agents, highlighting its potential as a lead compound for further development.
Case Study 2: Anticancer Activity
In a study assessing the cytotoxicity of various pyrrolidine derivatives on HepG-2 cells, it was found that modifications to the side chains significantly enhanced the anticancer activity. The most active derivative demonstrated an IC50 value indicating potent activity, warranting further investigation into its mechanism of action.
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
The compound belongs to a class of pyrrolidine-1-carboxylic acid benzyl esters with variable substituents at position 3. Below are key analogs and their properties:
*Inferred from structural similarity to analogs.
†Calculated based on formula.
Key Observations:
Substituent Diversity: The target compound’s (S)-2-amino-3-methyl-butyrylamino group introduces a branched aliphatic chain with a primary amine, resembling natural amino acids like valine. This may enhance interactions with biological targets (e.g., proteases or transporters) . The hydroxyethyl-methyl-amino analog () lacks stereochemical complexity but includes a polar hydroxyl group, likely improving aqueous solubility compared to the target compound. The chloro-substituted analog () is smaller and more lipophilic, favoring reactivity in synthetic modifications (e.g., cross-coupling reactions).
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~358 g/mol) approaches the upper limit for oral bioavailability (Lipinski’s rule of five), whereas the chloro analog (239 g/mol) and hydroxyethyl derivative (278 g/mol) are more drug-like in size .
Research Findings and Functional Implications
- Hydrogen-Bonding Capacity: The target compound’s primary amine and amide groups enable strong hydrogen bonding, critical for stabilizing interactions with enzymes or receptors. In contrast, the chloro analog’s lack of H-bond donors limits such interactions .
- Synthetic Utility : The chloro analog’s electrophilic site facilitates further derivatization (e.g., nucleophilic substitution), making it a versatile intermediate. The target compound’s complex stereochemistry would require asymmetric synthesis, increasing synthetic difficulty .
- Biological Activity Prediction: QSAR (Quantitative Structure-Activity Relationship) models suggest that the target compound’s amino acid-like side chain may confer protease inhibitory activity, analogous to peptidomimetic drugs . The hydroxyethyl derivative’s hydroxyl group could confer antioxidant properties, as seen in similar structures .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The compound can be synthesized via a multi-step route starting from N-Boc-protected amino acids. For example, describes a similar synthesis of pyrrolidine-1-carboxylic acid benzyl esters using reductive amination and coupling reactions. Key steps include:
- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety for amide bond formation .
- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA in DCM) to free the amine for subsequent reactions.
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization may require stoichiometric adjustments of reactants and temperature control (e.g., 0–25°C for sensitive steps).
Advanced: What strategies ensure stereochemical fidelity during synthesis, particularly for the (R)- and (S)-configured centers?
Methodological Answer:
Stereochemical control is critical due to the compound’s multiple chiral centers. highlights the risk of epimerization during chromatography, which can lead to co-eluting impurities. Strategies include:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L- or D-amino acids) to propagate stereochemistry .
- Chromatographic Resolution : Optimize HPLC conditions (e.g., chiral stationary phases like Chiralpak® AD-H) to separate epimers, as minor changes in mobile phase polarity can resolve co-eluting isomers .
- Kinetic Control : Conduct coupling reactions at low temperatures (−20°C to 0°C) to minimize racemization.
Basic: Which analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic signals for the benzyl ester (δ ~7.3 ppm, aromatic protons) and pyrrolidine backbone (δ ~3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight and detects impurities <0.1% .
- Optical Rotation : Measure specific rotation ([α]D) to validate enantiopurity, comparing values to literature data for analogous compounds .
Advanced: How does the benzyl ester group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
The benzyl ester is susceptible to hydrolysis under basic or strongly acidic conditions. Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via LC-MS. notes that tert-butyl esters (structurally similar) are stable at neutral pH but hydrolyze rapidly in acidic media .
- Thermal Stability : Conduct accelerated stability testing (40–60°C) to identify decomposition products. Store the compound at −20°C in anhydrous DMSO or methanol to prolong shelf life .
Advanced: What mechanistic insights explain side reactions during the synthesis of this compound?
Methodological Answer:
Common side reactions include:
- Epimerization : Occurs during prolonged exposure to basic conditions or high temperatures. emphasizes that even minor changes in chromatographic conditions (e.g., buffer pH) can exacerbate this issue .
- Over-Reduction : In reductive amination steps (e.g., using NaBH3CN), excess reductant may reduce other functional groups. Quench reactions with aqueous bicarbonate to mitigate this .
Basic: How can researchers address discrepancies in reported synthetic yields for similar pyrrolidine derivatives?
Methodological Answer:
Yield variability often stems from:
- Reagent Quality : Use freshly distilled solvents (e.g., THF, DCM) to avoid moisture-induced side reactions.
- Scale Effects : Optimize reaction parameters (e.g., stirring rate, cooling) for reproducibility across scales. reports a 102% yield due to residual solvent in the crude product, highlighting the need for rigorous drying .
Advanced: What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?
Methodological Answer:
The compound’s pyrrolidine-carboxylate scaffold is a versatile building block for protease inhibitors. notes its utility in generating cysteine protease inhibitors via structural mimicry of peptide substrates . Key applications include:
- Transition-State Analogs : Modify the amino acid side chain to mimic enzymatic transition states.
- SAR Studies : Systematically vary the benzyl ester or pyrrolidine substituents to optimize binding affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
